7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
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Overview
Description
7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinazoline core, a phenethyl group, and a piperazine moiety substituted with a methoxyphenyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the phenethyl group and the piperazine moiety. The methoxyphenyl group is then attached to the piperazine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinazoline or piperazine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- 7-(4-(3-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- 7-(4-(3-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H28N4O4 |
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Molecular Weight |
484.5 g/mol |
IUPAC Name |
7-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C28H28N4O4/c1-36-23-9-5-8-22(19-23)30-14-16-31(17-15-30)26(33)21-10-11-24-25(18-21)29-28(35)32(27(24)34)13-12-20-6-3-2-4-7-20/h2-11,18-19H,12-17H2,1H3,(H,29,35) |
InChI Key |
BNBNGYZDJKREQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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